Oral Bioavailability: The Only Oral KIF11 Inhibitor Evaluated Clinically
4SC-205 is the only KIF11/Eg5 inhibitor to have entered clinical development via the oral route, in contrast to ispinesib, filanesib, litronesib, and MK-0731, which are all intravenous agents [1]. Oral availability permits daily continuous dosing—a requirement dictated by the biology of the target (Eg5 is expressed only during mitosis, a rare and brief event in human solid tumours) [2].
| Evidence Dimension | Route of administration |
|---|---|
| Target Compound Data | Oral (daily continuous dosing feasible) |
| Comparator Or Baseline | Ispinesib, Filanesib, Litronesib, MK-0731: all intravenous (IV); intermittent dosing only |
| Quantified Difference | Qualitative: oral vs. IV; enables daily continuous dosing vs. weekly/biweekly IV cycles |
| Conditions | Clinical evaluation setting (Phase I); preclinical PK comparison |
Why This Matters
Oral availability uniquely enables the continuous exposure paradigm that preclinical and clinical evidence identifies as essential for sustained anti-proliferative activity of Eg5 inhibitors, directly affecting dosing schedule design and translational relevance.
- [1] Mross, K.B., et al. First-in-human study of 4SC-205 (AEGIS), a novel oral inhibitor of Eg5 kinesin spindle protein. J. Clin. Oncol. 32(15_suppl):2564 (2014). View Source
- [2] 4SC AG Press Release. 4SC presents final results from Phase I AEGIS trial as well as rationale for daily dosing scheme of 4SC-205 cancer compound at ASCO (3 June 2015). View Source
